molecular formula C8H5Cl2FO B1374639 1-(4,5-Dichloro-2-fluorophenyl)ethanone CAS No. 1286734-89-1

1-(4,5-Dichloro-2-fluorophenyl)ethanone

Cat. No. B1374639
CAS RN: 1286734-89-1
M. Wt: 207.03 g/mol
InChI Key: NLCLBCVKLGWCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dichloro-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Cl2FO . It is a solid or liquid substance and is used in various chemical reactions due to its unique structure.


Synthesis Analysis

The synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone involves several steps. The process includes reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III . The compound of formula IV CF3-C(O)-R2 (IV), wherein R2 is halogen, hydroxyl, C1-C4 alkoxy, (di-C1-C4 alkyl)amino, OC(O)CF3, phenoxy or OM1; wherein M1 is Lithium, Magnesium, Sodium or Potassium; is then reacted to a compound of formula V .


Molecular Structure Analysis

The molecular structure of 1-(4,5-Dichloro-2-fluorophenyl)ethanone is characterized by the presence of dichloro and fluoro groups attached to the phenyl ring, and an ethanone group . The InChI code for this compound is 1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 .


Physical And Chemical Properties Analysis

1-(4,5-Dichloro-2-fluorophenyl)ethanone has a molecular weight of 261.00 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 259.9418827 g/mol . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Enantioselective Synthesis

  • (S)-(–)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing antagonists for the CCR5 chemokine receptor (protective against HIV infection), can be derived from 1-(4-fluorophenyl)ethanone through bioreduction using Daucus carota cells (ChemChemTech, 2022).

Molecular Structure Analysis

Pharmaceutical Applications

  • Some derivatives of 1-(4-fluorophenyl)ethanone exhibit significant antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).
  • Additionally, compounds synthesized from 1-(4-fluorophenyl)ethanone and containing a triazole ring have been found to possess anti-inflammatory properties, with one specific derivative exhibiting notable activity compared to indomethacin (Pharmaceutical Chemistry Journal, 2017).

Organic Synthesis and Chemistry

  • The compound has been used in various organic synthesis processes, such as in the preparation of α-bromo-alkylaryl ketones through selective α-monobromination (Journal of Guangdong Pharmaceutical College, 2011).
  • It serves as a starting material for synthesizing novel Schiff bases with potential antimicrobial activity, highlighting its versatility in creating new chemical entities (Heliyon, 2019).

properties

IUPAC Name

1-(4,5-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCLBCVKLGWCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dichloro-2-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.